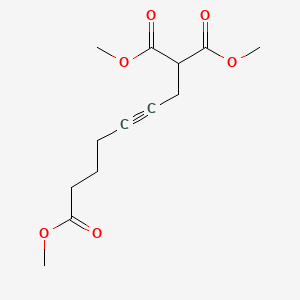
Trimethyl hept-3-yne-1,1,7-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl hept-3-yne-1,1,7-tricarboxylate is an organic compound with the molecular formula C12H16O6. This compound is characterized by the presence of three ester groups and a triple bond within its heptane backbone. It is a versatile molecule used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl hept-3-yne-1,1,7-tricarboxylate typically involves the esterification of hept-3-yne-1,1,7-tricarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Trimethyl hept-3-yne-1,1,7-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond, forming alkenes or alkanes.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) in the presence of a solvent like acetone.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alcohols or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of esters or amides.
Scientific Research Applications
Trimethyl hept-3-yne-1,1,7-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trimethyl hept-3-yne-1,1,7-tricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical reactions. The triple bond can also interact with enzymes and other proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Trimethyl aconitate: Similar in structure but with a different arrangement of ester groups.
Trimethyl (1z)-1-propene-1,2,3-tricarboxylate: Another ester with a different carbon backbone.
Uniqueness
Trimethyl hept-3-yne-1,1,7-tricarboxylate is unique due to its triple bond and the specific arrangement of ester groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
53429-44-0 |
|---|---|
Molecular Formula |
C13H18O6 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
trimethyl hept-3-yne-1,1,7-tricarboxylate |
InChI |
InChI=1S/C13H18O6/c1-17-11(14)9-7-5-4-6-8-10(12(15)18-2)13(16)19-3/h10H,5,7-9H2,1-3H3 |
InChI Key |
ZJDCJKBCDQYCQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC#CCC(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















